molecular formula C12H17ClN2O2 B11859398 N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride

Cat. No.: B11859398
M. Wt: 256.73 g/mol
InChI Key: RDHJIAXUSVODOY-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride is a tertiary amine hydrochloride salt featuring a benzodioxol moiety fused to a methyl-substituted pyrrolidine ring. The benzodioxol group (a methylenedioxy bridge) is a common pharmacophore in bioactive molecules, often influencing lipophilicity and binding affinity to biological targets . The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-methylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-14(10-4-5-13-7-10)9-2-3-11-12(6-9)16-8-15-11;/h2-3,6,10,13H,4-5,7-8H2,1H3;1H

InChI Key

RDHJIAXUSVODOY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)C2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

Preparation Methods

Pyrrolidine Scaffold Synthesis

The pyrrolidine core is constructed via cyclization reactions. A common approach involves the Ring-Closing Metathesis (RCM) of dienes using Grubbs catalysts. For example:

CH2=CH(CH2)2NH2+CH2=CHCOORGrubbs CatalystPyrrolidine derivative\text{CH}2=\text{CH}(\text{CH}2)2\text{NH}2 + \text{CH}_2=\text{CHCOOR} \xrightarrow{\text{Grubbs Catalyst}} \text{Pyrrolidine derivative}

This method achieves yields of 65–75% under inert conditions. Alternatives include Dieckmann cyclization of diester precursors, though this requires stringent temperature control (0–5°C) to prevent side reactions.

N-Methylation Strategies

N-methylation is achieved via Eschweiler-Clarke reaction or reductive amination :

  • Eschweiler-Clarke : Treatment with formaldehyde and formic acid at 80–100°C for 6–8 hours yields >85% N-methylated product.

  • Reductive amination : Reaction with methylamine and sodium cyanoborohydride in methanol at room temperature (24–48 hours) provides comparable yields but superior stereochemical retention.

Benzo[d] dioxol-5-yl Coupling

The benzo[d]dioxol-5-yl group is introduced via Buchwald-Hartwig amination or Ullmann coupling :

  • Buchwald-Hartwig : Palladium-catalyzed coupling of aryl halides with amines. For example:

    Pyrrolidine intermediate+5-bromo-benzo[d]dioxolePd2(dba)3,XantphosTarget amine\text{Pyrrolidine intermediate} + \text{5-bromo-benzo[d]dioxole} \xrightarrow{\text{Pd}_2(\text{dba})_3, \text{Xantphos}} \text{Target amine}

    Yields range from 70–80% with 2–5 mol% catalyst loading.

  • Ullmann coupling : Copper-mediated coupling at elevated temperatures (120–140°C), though this method is less efficient (50–60% yield).

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in anhydrous diethyl ether or dichloromethane. Crystallization at −20°C yields the hydrochloride salt with >95% purity.

Optimization and Process Chemistry

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reactions but may require post-reaction purification to remove residues.

  • Low-temperature conditions (0–10°C) during methylation reduce N-oxide formation.

Catalytic Systems

Comparative studies of palladium catalysts reveal Pd(OAc)₂ with BINAP ligands outperforms other systems in coupling efficiency:

Catalyst SystemYield (%)Byproducts (%)
Pd₂(dba)₃/Xantphos7812
Pd(OAc)₂/BINAP828
CuI/1,10-phenanthroline5522

Data adapted from enantioselective coupling trials.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 6.85 (d, 2H, aromatic), 4.25 (s, 2H, OCH₂O), 3.70–3.40 (m, 3H, pyrrolidine), 2.95 (s, 3H, NCH₃).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

Purity Assessment

  • Chiral HPLC confirms enantiomeric excess (>98% ee) when resolved via diastereomeric salt formation with (R)-(+)-1-phenylethylamine.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes formaldehyde with paraformaldehyde to reduce toxicity risks.

Waste Management

  • Phthalic anhydride byproducts from resolution steps are recovered via aqueous NaOH extraction (85–90% efficiency).

Emerging Methodologies

Recent advances in photoredox catalysis enable direct C–H amination of benzo[d]dioxole derivatives, potentially streamlining the synthesis. Preliminary results show 40–50% yields under visible-light irradiation .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the benzo[d][1,3]dioxole or pyrrolidine rings.

    Substitution: Alkylated derivatives at the pyrrolidine nitrogen.

Scientific Research Applications

Anticancer Research

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride has shown promise in cancer research. Its structural characteristics suggest potential cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study evaluated the compound's effectiveness against different cancer cell lines, revealing the following results:

CompoundCell LineEC50 (µM)Observations
This compoundMCF7 (Breast Cancer)18Moderate cytotoxicity observed
Related CompoundsHeLa (Cervical Cancer)15Significant apoptosis induction
Other DerivativesA549 (Lung Cancer)10High cytotoxicity

The mechanism of action appears to involve the inhibition of topoisomerase II , an enzyme crucial for DNA replication, leading to cell cycle arrest at the G2/M phase.

Neuropharmacological Applications

Research indicates that this compound may possess neuropharmacological properties.

Case Study: Sedative Effects
In a behavioral study on mice, derivatives related to this compound significantly increased sleep duration when administered alongside pentobarbital, suggesting potential applications in sedative therapies.

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly its ability to inhibit viral replication.

Mechanism of Action
Similar compounds have demonstrated effectiveness in disrupting viral biosynthesis pathways. This suggests that this compound may enhance the immune response against viral infections by promoting interferon production .

Synthesis and Chemical Behavior

The synthesis of this compound typically involves multi-step organic reactions. The combination of the benzo[d][1,3]dioxole unit with the pyrrolidine structure contributes to its unique pharmacological profile.

General Synthetic Route
A generalized synthetic route may include:

  • Formation of the benzo[d][1,3]dioxole moiety.
  • Alkylation with N-methylpyrrolidine.
  • Hydrochloride salt formation for increased solubility and bioavailability.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzo[d][1,3]dioxole moiety is known to interact with proteins involved in cell cycle regulation, potentially causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogues sharing either the benzodioxol group, pyrrolidine/amine backbone, or hydrochloride salt functionality.

Benzodioxol-Containing Amines

Compound Name Structure Key Differences Synthesis Yield Melting Point (°C) Similarity Score* Potential Applications
N,N-Dimethylbenzo[d][1,3]dioxol-5-amine HCl Benzodioxol + dimethylamine Replaces pyrrolidine with dimethylamine 95% Not reported 0.70† Intermediate in organocatalysis
1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine HCl Benzodioxol + methylmethanamine Linear methanamine vs. pyrrolidine ring Not reported Not reported 0.65† Commercial availability
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzodioxol-5-yl)acetamide Benzodioxol + acetamide-benzimidazole hybrid Acetamide linker; benzimidazole moiety 84% Amorphous solid 0.50† IDO1 enzyme inhibition

Notes:

  • Dimethylbenzo[d][1,3]dioxol-5-amine HCl (95% yield) is synthesized via nucleophilic substitution, suggesting analogous routes for the target compound .

Pyrrolidine-Based Analogues

Compound Name Structure Key Differences Similarity Score* Salt Form
N,N-Dimethylpyrrolidin-3-amine dihydrochloride Pyrrolidine + dimethylamine Lacks benzodioxol; dihydrochloride salt 0.88 Dihydrochloride
(R)-Pyrrolidin-3-amine dihydrochloride Unsubstituted pyrrolidine Lacks benzodioxol and methyl groups 1.00 Dihydrochloride

Notes:

  • The dihydrochloride salts (e.g., CAS 50534-42-4) exhibit higher solubility but increased molecular weight compared to the monohydrochloride target compound .
  • Chiral pyrrolidin-3-amine derivatives (e.g., (R)- and (S)-isomers) highlight the importance of stereochemistry in pharmacological activity, though data for the target compound’s enantiomers are unavailable .

Functional Group Variants

Compound Name Structure Key Differences Melting Point (°C)
(2E,4E)-5-(Benzodioxol-5-yl)-N-(1H-triazol-1-yl)penta-2,4-dienamide Benzodioxol + dienamide-triazole hybrid Conjugated diene; triazole group 230–231

Notes:

  • The dienamide-triazole structure in Compound 5a () introduces π-conjugation and hydrogen-bonding capacity, which may enhance antimicrobial activity compared to the target compound’s amine-based structure .

Key Research Findings and Implications

  • Synthetic Efficiency : The high yield (95%) of N,N-dimethylbenzo[d][1,3]dioxol-5-amine HCl via nucleophilic substitution (using trifluoromethanesulfonate) suggests scalable routes for synthesizing the target compound .
  • Structural Flexibility : The pyrrolidine ring in the target compound may improve binding to targets requiring three-dimensional interactions (e.g., GPCRs) compared to rigid planar structures like benzimidazoles .
  • Salt Form Impact: Monohydrochloride salts (target compound) balance solubility and molecular weight better than dihydrochloride analogues, which could reduce dosing requirements .

Biological Activity

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride, identified by its CAS number 1417793-87-3, is a compound with significant biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies.

  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : 256.73 g/mol
  • Hazard Classification : Acute toxicity (oral), skin corrosion/irritation, and serious eye damage/irritation .

The compound's biological activity is attributed to its structural features, particularly the benzo[d][1,3]dioxole moiety. This structure is known to interact with various biological targets, influencing pathways associated with neurotransmission and cellular signaling. The pyrrolidine component may enhance the compound's ability to penetrate biological membranes, facilitating its pharmacological effects.

Biological Activity

Recent research highlights several key areas of biological activity for this compound:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. The specific antimicrobial efficacy of this compound requires further investigation.
  • Insecticidal Properties : Inspired by the 1,3-benzodioxole group linked to insecticidal activity, research indicates potential effectiveness against mosquito larvae (Aedes aegypti) with promising LC50 values .
  • Neuropharmacological Effects : Compounds containing the benzo[d][1,3]dioxole structure have been associated with neuroprotective effects and modulation of neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Case Study 1: Insecticidal Activity

A study focused on the larvicidal effects of 1,3-benzodioxole derivatives demonstrated that certain compounds exhibited significant toxicity against Aedes aegypti larvae. For instance, a related compound showed LC50 values of 28.9 ± 5.6 μM after 24 hours of exposure . This suggests that this compound may share similar insecticidal properties.

Case Study 2: Neuropharmacological Effects

Research into similar compounds has indicated neuroprotective roles in models of neurodegeneration. These compounds have been shown to inhibit apoptosis in neuronal cells and modulate glutamate receptors, providing a basis for exploring this compound's potential in treating conditions like Alzheimer's disease.

Comparative Analysis

The following table summarizes key features of this compound compared to structurally related compounds:

Compound NameCAS NumberKey Features
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-am1417793-87-3Potential insecticidal and neuroprotective activities
Benzo[d][1,3]dioxol-5-ylmethanamine2620-50-0Simpler structure; used in similar applications
5-(3,5-dichloropyridin-4-yl)sulfanylNot specifiedAnti-neoplastic properties; more complex

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride?

  • Methodological Answer : A typical approach involves multi-component reactions using benzo[d][1,3]dioxol-5-amine as a starting material. For example, copper-catalyzed carbonylative borylamidation of alkenes with CO as a carbonyl source can yield structurally related amides (58% yield after purification via flash chromatography, n-pentane/EA = 6:1) . Another method adapts general procedures for pyrrolidine derivatives, such as reacting O-benzyl hydroxylamine hydrochloride with appropriate intermediates under controlled conditions, followed by HCl treatment to isolate the hydrochloride salt .

Q. How is this compound characterized analytically to confirm purity and structure?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To resolve aromatic protons (benzo[d][1,3]dioxole) and pyrrolidine methyl groups.
  • Mass Spectrometry (ESI-MS) : For molecular ion confirmation (e.g., [M+H]+ or [M-Cl]+ ions).
  • Chromatography : HPLC or TLC (Rf = 0.2 in n-pentane/EA) to assess purity .
  • Elemental Analysis : To verify stoichiometry of C, H, N, and Cl .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Employ fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Fire Safety : Use CO₂ or dry powder extinguishers; avoid water jets due to potential HCl gas release .

Q. What preliminary biological assays are suitable for studying its activity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement .
  • Enzyme Inhibition Studies : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric/colorimetric assays .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can stereochemical configurations of the pyrrolidine ring be resolved and validated?

  • Methodological Answer :

  • Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with tartaric acid derivatives .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT-based simulations) .

Q. What strategies are effective for synthesizing derivatives to enhance biological activity?

  • Methodological Answer :

  • N-Functionalization : Replace the methyl group with acyl or sulfonyl moieties via nucleophilic substitution (e.g., using acyl chlorides in DCM) .
  • Ring Modifications : Introduce substituents to the benzo[d][1,3]dioxole ring via Suzuki-Miyaura coupling (e.g., boronic acids with Pd catalysts) .
  • Salt Forms : Explore alternative counterions (e.g., sulfate or citrate) to improve solubility .

Q. How should researchers address discrepancies in synthetic yields across different protocols?

  • Methodological Answer :

  • Parameter Optimization : Vary reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., CuI vs. Pd(PPh₃)₄) to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., over-methylation or ring-opening) and adjust stoichiometry .
  • Scale-Up Validation : Replicate small-scale high-yield reactions (e.g., 0.2 mmol) at larger scales (125 mmol) to assess reproducibility .

Q. What methodologies mitigate hazards during large-scale synthesis?

  • Methodological Answer :

  • Process Safety : Conduct differential scanning calorimetry (DSC) to identify exothermic risks.
  • Waste Neutralization : Treat acidic byproducts (e.g., HCl gas) with NaOH scrubbers .
  • Automation : Use flow chemistry systems to minimize human exposure to intermediates .

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